molecular formula C12H12N2O4S B1373032 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate CAS No. 1221723-58-5

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Cat. No.: B1373032
CAS No.: 1221723-58-5
M. Wt: 280.3 g/mol
InChI Key: UPEDPBITBARSKN-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS: 331819-57-9) is a thienopyridine derivative characterized by a bicyclic system comprising fused thiophene and pyridine rings. Key structural features include:

  • Substituents: Ethyl and methyl ester groups at positions 2 and 5, respectively, and an amino group at position 2.
  • Molecular formula: C₁₄H₁₅N₃O₅S (calculated molecular weight: 361.35 g/mol).
  • Synthesis: Prepared via cyclization reactions involving ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate under sodium acetate catalysis in ethanol .

Biological Relevance: This compound (referred to as CB-20 in pharmacological studies) exhibits urea transporter (UT) inhibitory activity, targeting both UT-A1 and UT-B isoforms.

Properties

IUPAC Name

2-O-ethyl 5-O-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-18-12(16)9-8(13)7-4-6(11(15)17-2)5-14-10(7)19-9/h4-5H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDPBITBARSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted maleic acid esters or halomaleic acid esters, which serve as precursors to pyridine-2,3-dicarboxylate frameworks. For example, dihalomaleic acid esters (e.g., 2,3-dichloromaleic acid esters) are reacted with ammonia or ammonium salts to generate amino-substituted maleic acid esters, which are key intermediates for subsequent ring closure.

Aminohalomaleic Acid Ester Formation

  • Reaction Conditions: Dihalomaleic acid esters are reacted with ammonia or ammonium salts (e.g., ammonium acetate) under anhydrous conditions in aprotic solvents such as dimethylformamide or dimethylacetamide.
  • Temperature: Typically between 50°C and 150°C, preferably 60°C to 120°C.
  • Process: Ammonia gas can be bubbled into the heated reaction mixture or ammonium salts can be added in stoichiometric excess (2 to 2.5 equivalents).
  • Outcome: Formation of 2-amino-3-halomaleic acid esters, which are isolated after solvent removal.

Cyclization to Thienopyridine Core

  • Method: The aminohalomaleic acid esters undergo cyclization with α,β-unsaturated aldehydes or ketones (such as ethyl acrolein or methyl acrolein) in the presence of acid catalysts.
  • Catalysts: Anhydrous acetic acid is commonly used, serving both as solvent and catalyst.
  • Temperature: Reaction temperatures range from 50°C to the solvent’s boiling point (70°C to 110°C preferred).
  • Mechanism: The reaction proceeds via condensation and ring closure to form the pyridine ring fused to the thiophene moiety.
  • Acid Binding Agents: Pyridine or similar bases are often added to neutralize acid byproducts and improve yields.

Esterification and Functional Group Modifications

  • The dicarboxylate groups at positions 2 and 5 are introduced or modified via esterification reactions using corresponding alcohols (ethanol for ethyl ester, methanol for methyl ester).
  • The amino group at position 3 is retained through the synthetic sequence.
  • Purification is typically achieved by extraction, crystallization, or chromatographic methods.
Step Reactants Conditions Product
1 2,3-Dihalomaleic acid ester + NH3 or NH4+ salt 60-120°C, DMF or DMAc, anhydrous 2-amino-3-halomaleic acid ester
2 2-amino-3-halomaleic acid ester + α,β-unsaturated aldehyde/ketone 70-110°C, Acetic acid, pyridine Thienopyridine intermediate
3 Thienopyridine intermediate + Alcohol (EtOH, MeOH) Esterification conditions 2-ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
  • The final compound is typically obtained as a powder with purity around 95% when sourced commercially.
  • Characterization is done by NMR, MS, and chromatographic purity checks.
  • The compound is sensitive to moisture and should be stored at room temperature under dry conditions.
  • The synthesis leverages well-established pyridine-2,3-dicarboxylate chemistry adapted to the thienopyridine scaffold.
  • Acid-catalyzed cyclizations are critical for ring formation, with solvent choice impacting yield and purity.
  • The use of aprotic solvents and controlled temperature regimes ensures selective amination and cyclization without side reactions.
  • Commercial availability of the compound in small quantities (≥0.1 g) with 95% purity supports its use in pharmaceutical research.
Parameter Details
Starting materials 2,3-Dihalomaleic acid esters, α,β-unsaturated aldehydes/ketones
Key solvents Dimethylformamide, dimethylacetamide, acetic acid
Catalysts Anhydrous acetic acid, pyridine (acid binding agent)
Temperature range 50°C to 150°C (step-dependent)
Reaction time Several hours (varies with step and scale)
Purification methods Filtration, extraction, chromatography
Final product purity Typically ~95%
Physical form Powder

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the amino group in this compound may enhance its interaction with biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thieno[2,3-b]pyridine showed promising cytotoxic effects against cancer cell lines. The structural modifications on the thieno[2,3-b]pyridine core significantly influenced their potency and selectivity towards cancer cells.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce various heterocyclic compounds through cyclization reactions or as a building block for more complex structures.

Reaction Example:

Acid-catalyzed transformations have been explored where the compound undergoes furan ring opening to yield new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives. These transformations highlight the utility of 2-ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate as a precursor for synthesizing novel compounds with potential biological activity .

Material Science

In material science, compounds containing thieno[2,3-b]pyridine structures are being studied for their electronic properties and potential applications in organic electronics and photovoltaics. The incorporation of these compounds into polymer matrices may enhance the conductivity and stability of the materials.

Mechanism of Action

The mechanism of action of 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridine Derivatives

Table 1: Structural and Functional Comparison of Thienopyridine Analogues
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (Target) 3-NH₂, 2-OEt, 5-OMe C₁₄H₁₅N₃O₅S UT inhibitor (diuretic activity)
Diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate 3-CH₃, 4-O C₁₄H₁₅NO₅S Intermediate in antiviral drug synthesis
Diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate 3-NH₂, 4-styryl, 6-CH₃ C₂₄H₂₄N₂O₄S Antimicrobial and antitumor applications
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate 3-NH₂, 6-CF₃ C₁₃H₁₂F₃N₂O₄S Enhanced lipophilicity for CNS targeting

Key Observations :

  • Amino Group at Position 3: The presence of NH₂ in CB-20 and other analogues enhances hydrogen-bonding interactions with biological targets (e.g., UT proteins) .
  • Substituent Effects : Styryl groups (e.g., in compound from ) improve π-π stacking with aromatic residues in enzymes, while trifluoromethyl groups () increase metabolic stability.
  • Ester Variations : Ethyl/methyl esters balance solubility and membrane permeability, critical for bioavailability.

Furo[2,3-b]pyridine Derivatives

Table 2: Comparison with Furopyridine Analogues
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Diethyl 4-hydroxyfuro[2,3-b]pyridine-2,5-dicarboxylate 4-OH C₁₄H₁₃NO₇ Precursor for HIV protease inhibitors
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate 5-NO₂ C₁₁H₈N₂O₅ Intermediate in antiretroviral drugs

Structural Divergence :

  • Ring System : Replacement of thiophene with furan reduces sulfur-mediated toxicity but alters electronic properties.
  • Biological Activity: Furopyridines are primarily used in antiviral therapies (e.g., L-754,394 side-chain synthesis) , whereas thienopyridines target urea transporters or kinases .

Pyridine-Based Derivatives with Similar Ester Groups

Table 3: Comparison with Pyridine Dicarboxylates
Compound Name Substituents (Positions) Molecular Formula Applications Reference
Diethyl 2-acetyl-3-imino-6-oxo-2,3,6,7-tetrahydrothieno[2,3-b]pyridine-2,5-dicarboxylate 2-acetyl, 3-imino, 6-oxo C₁₅H₁₅N₃O₆S Antidiabetic activity (CK2 inhibition)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Multiple substituents C₂₆H₃₀N₂O₆ Neurotropic activity

Functional Insights :

  • Ester Flexibility : Ethyl/methyl esters in CB-20 and analogues improve synthetic accessibility compared to bulkier tert-butyl groups ().
  • Electron-Withdrawing Groups: Cyano or acetyl substituents () modulate electron density, affecting binding to enzymatic active sites.

Research Findings and Implications

  • Synthetic Efficiency : CB-20’s synthesis () achieves higher yields (>75%) compared to furopyridines (<60%, ) due to milder cyclization conditions.
  • Pharmacokinetics: CB-20’s rapid clearance (t₁/₂ = 2.1 hours) contrasts with styryl-substituted thienopyridines (t₁/₂ > 6 hours), suggesting tailored dosing regimens .
  • Target Selectivity: The amino group in CB-20 confers specificity for UT isoforms over kinases (e.g., CK2 or B-Raf targeted by other derivatives ).

Biological Activity

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS Number: 1221723-58-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, with a molecular weight of 280.30 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno-pyridine framework followed by esterification reactions. The detailed synthetic pathways can be found in specialized chemical literature and patent databases.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types, indicating potent growth inhibition compared to standard treatments like colchicine .
Cell LineIC50 (µM)
HeLa1.1
CEM2.3
L12102.8

These values suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these non-cancerous cells .

The mechanism underlying the antiproliferative effects involves the inhibition of tubulin assembly and disruption of the cell cycle:

  • Cell Cycle Arrest : Treatment with the compound led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating its role as a tubulin inhibitor. For example, at an IC50 concentration of 0.70 µM, approximately 32.87% of K562 cells underwent apoptosis compared to only 11% in untreated controls .
  • Apoptosis Induction : Flow cytometry analyses revealed that both compounds derived from this structure induced dose-dependent apoptosis in treated cancer cells .

Study on Antitubulin Agents

In a study focusing on novel antitubulin agents based on thieno[2,3-b]pyridine structures, researchers synthesized various derivatives and evaluated their biological activities. The results indicated that modifications to the thieno-pyridine scaffold significantly impacted their antiproliferative efficacy against cancer cell lines .

Comparative Analysis with Other Compounds

A comparative study showed that while related compounds exhibited varying degrees of potency against different cancer types, those based on the thieno[2,3-b]pyridine framework consistently demonstrated superior activity compared to other heterocyclic derivatives .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate and its analogs?

  • Methodology : One-pot multi-step reactions are frequently employed, utilizing ethanol or THF as solvents under reflux conditions. Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to facilitate cyclization and esterification. For example, diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate is synthesized via a one-pot reaction involving dicyano intermediates and alkylation agents . Reaction yields typically range from 60–80%, with purity verified by TLC and recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound, and what key parameters should be analyzed?

  • Methodology :

  • NMR : Analyze chemical shifts for amine protons (~δ 5.2–6.0 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl, δ 3.6–3.8 ppm for methyl). Aromatic protons in the thienopyridine ring appear between δ 7.0–8.5 ppm .
  • IR : Key absorption bands include N–H stretches (3300–3400 cm⁻¹) and ester C=O stretches (1700–1750 cm⁻¹) .
  • MS : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, a molecular ion peak at m/z 382.23 (C₁₈H₁₇Cl₂NO₄) aligns with theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
  • Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
  • Dispose of waste via approved chemical waste programs, adhering to EPA and ECHA guidelines .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic transitions, HOMO-LUMO gaps (~4.5 eV), and charge distribution. These models guide solvent selection (e.g., ethanol polarity aligns with dipole moments) and predict reactivity toward electrophilic substitution .

Q. How can structural contradictions in XRD and NMR data be resolved?

  • Methodology : Discrepancies between experimental and calculated spectra may arise from tautomerism or crystal packing effects. For instance, XRD data for 3-ethyl 5-methyl derivatives show orthorhombic crystal systems (a = 14.3179 Å, b = 15.5045 Å), while NMR may indicate dynamic equilibria in solution. Use variable-temperature NMR and Hirshfeld surface analysis to identify intermolecular interactions .

Q. What strategies improve reaction yields and selectivity in functionalizing the thienopyridine core?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 3-amino position.
  • Catalysis : Pd/C or CuI catalysts promote cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions, achieving >90% selectivity .

Q. How do impurities in pharmacopeial standards (e.g., USP Amlodipine analogs) affect analytical validation?

  • Methodology : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to separate impurities like 3-ethyl 5-methyl dihydropyridine derivatives. Quantify limits of detection (LOD < 0.1%) via spiked calibration curves and validate using USP guidelines .

Q. What crystallographic parameters define the stability of this compound’s polymorphs?

  • Methodology : Single-crystal XRD reveals that orthorhombic packing (Pbca space group, Z = 8) with intermolecular hydrogen bonds (N–H···O, 2.8–3.0 Å) enhances thermal stability (decomposition >250°C). Compare with triclinic polymorphs to assess bioavailability differences .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

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